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Compound of Interest

Compound Name: 1-(Piperazin-1-yl)propan-2-ol

Cat. No.: B086012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 1-(piperazin-1-yl)propan-2-ol (CAS No: 1074-54-0). Due to the limited availability
of published experimental spectra for this specific molecule, this document presents predicted
data based on the analysis of its structural fragments and comparison with similar compounds.
It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of 1-(piperazin-1-
yl)propan-2-ol. These predictions are derived from established principles of spectroscopy and
data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR)
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Chemical Shift (3)

Multiplicity Integration Assignment

ppm

~3.8-4.0 m 1H CH-OH

~2.8-3.0 brs 1H NH (piperazine)
-CH2-N-CH2-

~26-28 m 4H (piperazine ring,
proximal to propanol)
-CHz2-N-CHz2-

~23-25 m 4H (piperazine ring, distal
to propanol)

~22-24 m 2H N-CH2-CH(OH)

~11-1.2 d 3H CHs

Variable brs 1H OH

13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Carbon Type Assighment

~ 66 - 68 CH CH-OH

~60- 62 CH2 N-CH2-CH(OH)

~54-56 CH2 -CHz2-N-CHz2- (piperazine ring)

~45 - 47 CHz -CHz-N-CHz2- (piperazine ring)

~20-22 CHs CHs

Infrared (IR) Spectroscopy
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Wavenumber

Intensity Vibration Type Functional Group
(cm™)
3400 - 3200 Broad, Strong O-H stretch Alcohol
i Secondary Amine

3300 - 3100 Medium N-H stretch ) )
(Piperazine)
Aliphatic (CH, CHz,

2970 - 2800 Strong C-H stretch
CHs)

1470 - 1440 Medium C-H bend Aliphatic (CHz, CHs)

1130 - 1000 Strong C-O stretch Secondary Alcohol

1100 - 1000 Medium C-N stretch Aliphatic Amine

Mass Spectrometry (MS)

m/z Ratio Interpretation

144 [M]* (Molecular lon)

129 [M - CHs]*

100 [M - CH(OH)CHs]*

85 [Piperazine-CHz]*

56 Piperazine fragment

45 [CH(OH)CHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 1-(piperazin-1-yl)propan-2-ol in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds, or D20). The choice of
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solvent will depend on the solubility of the compound and the desired exchange
characteristics of labile protons (OH, NH).

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (& = 0.00 ppm).

o Data Acquisition:
o Transfer the solution to a clean 5 mm NMR tube.

o Acquire *H NMR spectra using a 300-500 MHz spectrometer. A sufficient number of scans
should be averaged to obtain a good signal-to-noise ratio.

o Acquire 13C NMR spectra using a proton-decoupled pulse sequence. A larger number of
scans will be necessary due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative proton ratios.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
compound between two salt plates (e.g., NaCl or KBr).

o Solid Film: If the sample is a solid, dissolve a small amount in a volatile solvent (e.qg.,
methanol or dichloromethane), deposit the solution onto a salt plate, and allow the solvent
to evaporate, leaving a thin film of the compound.[1]

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal. This method requires minimal sample preparation.

o Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum
over the range of 4000-400 cm~1. A background spectrum should be recorded and
subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a volatile solvent such as methanol or acetonitrile.[2]

lonization: Introduce the sample into the mass spectrometer. Electron Impact (El) or
Electrospray lonization (ESI) are common techniques. El is a hard ionization technique that
often leads to extensive fragmentation, which can be useful for structural elucidation.[3] ESI
is a softer ionization technique that is more likely to yield the molecular ion peak.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z ratio, generating
the mass spectrum.

Data Analysis: Identify the molecular ion peak to determine the molecular weight of the
compound. Analyze the fragmentation pattern to deduce the structure of different parts of the
molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086012#spectroscopic-data-for-1-piperazin-1-yl-
propan-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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